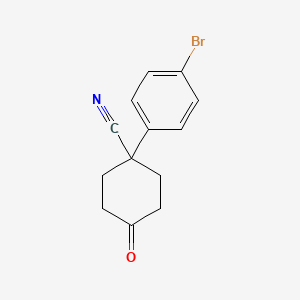

1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-bromophenyl)-4-oxocyclohexane-1-carbonitrile. This naming convention reflects the presence of a brominated phenyl ring attached to the first carbon of a cyclohexane ring system, with a ketone functionality at the fourth position and a nitrile group attached to the first carbon. The compound is registered under Chemical Abstracts Service number 65619-28-5.

The molecular formula C₁₃H₁₂BrNO indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 278.14 grams per mole. Alternative systematic names for this compound include 4-Cyano-4-(4-bromophenyl)cyclohexanone, which emphasizes the cyano group terminology for the nitrile functionality.

The compound's identification is further supported by its unique structural identifiers. The International Chemical Identifier key is KTUMOHADVSXZNV-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System representation is C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Br. These standardized representations provide unambiguous identification for database searches and computational applications.

Additional synonyms found in chemical databases include 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile and various database-specific identifiers such as SCHEMBL2288499. The compound has been assigned the DSSTox Substance identification number DTXSID40503808, linking it to environmental and toxicological databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the conformational behavior of the cyclohexane ring system. Cyclohexane rings typically adopt chair conformations to minimize steric interactions and torsional strain. In this compound, the presence of three substituents on the cyclohexane ring significantly influences the preferred conformational state.

The cyclohexane ring contains both axial and equatorial positions, with bonds oriented perpendicular to the ring plane (axial) or approximately in the ring plane (equatorial). The large substituents, including the 4-bromophenyl group and the nitrile functionality, preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The ketone oxygen at position 4 adopts a trigonal planar geometry consistent with sp² hybridization of the carbonyl carbon.

Conformational analysis reveals that the compound can undergo ring-flipping processes characteristic of cyclohexane derivatives. However, the presence of bulky substituents creates significant energy barriers between different conformational states. The 4-bromophenyl group, being the largest substituent, strongly favors equatorial positioning, which locks the molecule into a preferred chair conformation with reduced conformational flexibility.

The aromatic ring system maintains planarity due to its aromatic character, with the bromine substituent positioned para to the cyclohexane attachment point. The dihedral angle between the phenyl ring plane and the cyclohexane ring varies depending on the specific conformation adopted, but typically ranges between 60 and 120 degrees based on similar cyclohexanone derivatives.

| Conformational Parameter | Value/Range | Notes |

|---|---|---|

| Ring Conformation | Chair | Preferred due to substituent positioning |

| Substituent Preference | Equatorial | Minimizes steric interactions |

| Phenyl-Cyclohexane Dihedral | 60-120° | Variable based on conformation |

| Ring Puckering | Minimal | Constrained by substituents |

Crystallographic Data and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound was not extensively detailed in the available literature, the melting point has been reported for the related ortho-bromophenyl isomer at 95-96°C. This provides insight into the solid-state packing and intermolecular interactions present in the bromophenyl cyclohexanone family of compounds.

Crystallographic studies of related compounds provide valuable context for understanding the solid-state behavior of this molecule. Research on similar cyclohexanone derivatives has revealed that these compounds typically crystallize in space groups that accommodate the bulky aromatic substituents while maintaining favorable intermolecular interactions. The presence of the nitrile group introduces additional possibilities for hydrogen bonding and dipole-dipole interactions in the crystal lattice.

The bromine atom contributes significantly to the molecular packing through halogen bonding interactions. Bromine atoms can participate in directional intermolecular contacts with electron-rich regions of neighboring molecules, including the nitrile nitrogen and carbonyl oxygen atoms. These interactions influence both the crystal packing arrangement and the physical properties of the solid material.

X-ray diffraction studies of related brominated cyclohexanone compounds have shown that the cyclohexane ring typically adopts a chair conformation in the solid state, consistent with solution-phase conformational preferences. The aromatic ring systems generally maintain coplanarity, with intermolecular π-π stacking interactions contributing to crystal stability in some cases.

Computational studies and density functional theory calculations can provide additional insight into the electronic structure and bonding characteristics of this compound. The electron-withdrawing effects of both the bromine substituent and the nitrile group significantly influence the electron density distribution throughout the molecule, affecting both intramolecular and intermolecular interactions.

Comparative Analysis of Ortho vs. Para Bromophenyl Isomers

The positional isomerism between ortho and para bromophenyl substitution patterns creates distinct differences in molecular properties and behavior. The para-substituted compound this compound exhibits different steric and electronic characteristics compared to its ortho counterpart, 1-(2-Bromophenyl)-4-oxocyclohexanecarbonitrile.

Steric considerations play a crucial role in differentiating these isomers. The para-bromophenyl compound experiences minimal steric interaction between the bromine atom and the cyclohexane ring system, allowing for relatively free rotation around the phenyl-cyclohexane bond. In contrast, the ortho-bromophenyl isomer experiences significant steric hindrance between the bromine atom and the cyclohexane ring, restricting conformational flexibility and potentially forcing the aromatic ring into less favorable orientations.

Electronic effects also distinguish these isomers significantly. The para-bromophenyl substitution pattern allows for extended conjugation between the aromatic ring and the cyclohexane-attached carbon center through resonance effects. This electronic communication is less pronounced in the ortho isomer due to the different orbital overlap patterns and steric constraints that limit optimal geometric arrangements for electron delocalization.

The melting point data available for the ortho isomer (95-96°C) suggests strong intermolecular interactions in the solid state, possibly enhanced by the constrained geometry imposed by steric hindrance. The para isomer likely exhibits different thermal properties due to its distinct molecular packing arrangement and intermolecular interaction patterns.

Spectroscopic differences between these isomers are also expected. Nuclear magnetic resonance spectroscopy would reveal distinct coupling patterns and chemical shift differences arising from the different electronic environments of the aromatic protons. The ortho isomer would show more complex coupling patterns due to the proximity of the bromine substituent to the cyclohexane attachment point, while the para isomer would exhibit simpler, more symmetric aromatic proton patterns.

The synthetic accessibility of these isomers may differ significantly due to the steric factors influencing reaction pathways. The para isomer likely forms more readily under kinetic control conditions due to reduced steric hindrance during bond formation, while the ortho isomer may require more forcing conditions or specific synthetic strategies to achieve efficient formation. These differences have important implications for synthetic route planning and process optimization in preparative chemistry applications.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUMOHADVSXZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503808 | |

| Record name | 1-(4-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65619-28-5 | |

| Record name | 1-(4-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile, with the CAS number 65619-28-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a cyclohexane ring substituted with a bromophenyl group and a carbonitrile functional group. The compound's structure can be represented as follows:

This configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of human breast cancer. The study reported a reduction in tumor volume by approximately 60% compared to control groups after treatment for four weeks .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showed promising results. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12 | Penicillin | 25 |

| Escherichia coli | 15 | Ampicillin | 30 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as:

- Topoisomerase II : Inhibition leads to DNA damage and apoptosis.

- Protein Kinases : Disruption of signaling pathways critical for cancer cell survival.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Cyclohexanone : Cyclohexanone is reacted with appropriate brominated phenyl compounds.

- Nitrilation : The resulting intermediate undergoes nitrilation to introduce the carbonitrile group.

- Purification : The final product is purified using recrystallization techniques.

Synthesis Reaction Overview:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the compound's structure could enhance its efficacy against specific cancer cell lines. The bromine atom plays a crucial role in increasing the compound's lipophilicity, which may improve its ability to penetrate cell membranes and exert therapeutic effects .

Neuroprotective Effects

Research has shown that compounds similar to this compound can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of calcium channels, which are critical in neuronal signaling and survival .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of various heterocycles and biologically active compounds. For example, it can undergo nucleophilic substitution reactions to introduce different functional groups, making it valuable for creating diverse chemical entities .

Synthesis of Pharmaceuticals

The compound can act as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles. For instance, it has been used in the synthesis of analgesics and sedatives by facilitating the introduction of necessary functional groups .

Material Science Applications

Development of Conducting Polymers

In material science, this compound has potential applications in developing conducting polymers. Its brominated aromatic structure can contribute to the electronic properties of polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .

Nanomaterials

The compound's unique properties make it a candidate for synthesizing nanomaterials with specific optical or electronic characteristics. Research is ongoing to explore how its structural features can be leveraged to create nanostructures with tailored functionalities .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS: 56326-98-8)

- Molecular Formula: C₁₃H₁₂FNO

- Molecular Weight : 217.24 g/mol

- Key Differences: Substitution of bromine with fluorine reduces molecular weight and lipophilicity (logP ~2.1 vs. ~2.8 for the bromo analogue) . Synthetic applications: Used in corrosion inhibition studies due to its electron-withdrawing properties .

1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 872614-37-4)

- Molecular Formula: C₁₁H₈BrNO

- Molecular Weight : 250.09 g/mol

- Key Differences :

- Replaces the cyclohexane ring with a strained cyclobutane ring, increasing ring tension and reactivity.

- Smaller ring size reduces steric hindrance, favoring nucleophilic attacks at the carbonyl group .

- Lower molecular weight and reduced conformational flexibility compared to the cyclohexane analogue .

1-(4-Bromophenyl)cyclopropane-1-carbonitrile

- Molecular Formula : C₁₀H₇BrN (estimated)

- Key Differences: Cyclopropane ring introduces extreme ring strain, making the compound highly reactive in [2+1] cycloadditions. Limited commercial availability; primarily used in niche synthetic pathways .

Complex Derivatives with Additional Functional Groups

4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile

- Molecular Formula : C₁₇H₁₈BrN₂O

- Molecular Weight : 361.25 g/mol

- Key Differences: Incorporates a fused octahydroquinoline system, enhancing rigidity and planar aromaticity. Demonstrated cardiotonic and anti-inflammatory activities, unlike the simpler target compound . Higher molecular weight reduces solubility in non-polar solvents .

3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile

- Molecular Formula : C₃₂H₂₁F₂N₂O₂

- Molecular Weight : 515.52 g/mol

- Key Differences: Contains dual nitrile groups and multiple aryl substituents, enabling applications in nonlinear optics. Synthesized via unexpected pathways (e.g., Knoevenagel condensation), highlighting divergent reactivity compared to monosubstituted nitriles .

Physicochemical Properties Comparison

Preparation Methods

Electrophilic Cyanation of Cyclohexanone Derivatives

One advanced method involves electrophilic cyanation of cyclic ketone enolates or silyl enol ethers to introduce the nitrile group at the α-position relative to the ketone.

-

- Use of electrophilic cyanating agents such as p-toluenesulfonyl cyanide (TsCN), phenyl cyanate, or hypervalent iodine-based cyanating reagents.

- Generation of lithium enolates or silyl enol ethers from cyclohexanone derivatives as nucleophilic partners.

- Reactions typically proceed under anhydrous conditions at low temperatures to moderate temperatures to control selectivity.

-

- Electrophilic cyanation using TsCN has been demonstrated to be effective for cyclic ketones, yielding β-ketonitriles with high regioselectivity.

- Limitations exist for α-substituted silyl enol ethers, but recent advances with hypervalent iodine reagents have expanded substrate scope.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexanone → Silyl enol ether (e.g., TMSCl, base) | Formation of silyl enol ether intermediate |

| 2 | Reaction with TsCN or hypervalent iodine cyanating reagent | Introduction of nitrile group at α-position |

| 3 | Work-up and purification | Isolation of β-ketonitrile product |

Copper-Catalyzed Domino Coupling Reaction

Another reported method involves a copper-catalyzed domino coupling reaction starting from brominated aromatic precursors and cyclohexanone derivatives.

-

- Starting from 4-bromobenzyl bromide or related bromomethyl arene compounds.

- Reaction with potassium cyanide (KCN) in ethanol under reflux to yield 2-(4-bromophenyl)acetonitrile intermediates.

- Subsequent coupling with cyclohexanone or its derivatives under copper catalysis at elevated temperatures (e.g., 150 °C in DMSO).

-

- Use of NaCl or other salts to facilitate coupling.

- Reaction times typically around 8 hours for cyanide substitution.

- Purification by flash chromatography using ethyl acetate or hexane mixtures.

-

- Formation of this compound with good yield and purity.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromobenzyl bromide + KCN in EtOH, reflux 8 h | 2-(4-bromophenyl)acetonitrile | ~85% | Salt removal by filtration |

| 2 | 2-(4-bromophenyl)acetonitrile + cyclohexanone + Cu catalyst in DMSO, 150 °C | This compound | 70-80% | Purification by flash chromatography |

(Adapted from Royal Society of Chemistry supplementary data)

Comparative Analysis of Preparation Methods

| Feature | Electrophilic Cyanation | Copper-Catalyzed Domino Coupling |

|---|---|---|

| Starting Materials | Cyclohexanone derivatives, TsCN | Bromomethyl arenes, KCN, cyclohexanone |

| Catalyst | None or Lewis acid | Copper catalyst |

| Reaction Conditions | Anhydrous, low to moderate temp | High temp (150 °C), DMSO solvent |

| Reaction Time | Hours | ~8 hours for cyanation step |

| Purification | Standard chromatographic methods | Flash chromatography |

| Yield | Moderate to high | Moderate to high |

| Substrate Scope | Limited to cyclic ketones | Versatile for bromophenyl derivatives |

Research Findings and Notes

- The copper-catalyzed domino coupling method is advantageous for direct functionalization of bromophenyl substrates with nitrile and ketone groups in one-pot or sequential steps, offering operational simplicity and scalability.

- Electrophilic cyanation methods provide high regioselectivity and are suitable for complex cyclic ketones but may require more specialized reagents and conditions.

- Both methods require careful control of reaction parameters to avoid side reactions such as over-bromination or polymerization.

- Purification typically involves flash chromatography using ethyl acetate/hexane solvent systems to isolate the target compound in high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Cyanation | TsCN, lithium enolate or silyl enol ether | Anhydrous, low-moderate temp | High regioselectivity, clean product | Limited to certain substrates, specialized reagents |

| Copper-Catalyzed Domino Coupling | 4-bromobenzyl bromide, KCN, Cu catalyst | Reflux in EtOH (cyanation), 150 °C in DMSO (coupling) | One-pot approach, scalable | Requires high temp, copper catalyst |

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile, and how can ambiguities in structural assignment be resolved?

- Methodological Answer : Utilize and NMR to identify functional groups and substituent patterns (e.g., the 4-bromophenyl group and cyclohexanecarbonitrile moiety). For ambiguities in stereochemistry or conformation, single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive structural resolution. Crystallographic data, such as torsion angles and bond lengths, can clarify spatial arrangements .

Q. What synthetic strategies are employed for preparing derivatives of this compound?

- Methodological Answer : Cycloaddition reactions, such as [3+2] processes, are effective for generating structurally related pyrazole or triazole derivatives. For example, regioselective [3+2] cycloaddition with nitrile imines can yield triazole-carbonitrile hybrids. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like CHCl elimination .

Q. How can researchers confirm the purity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic techniques (HPLC or column chromatography) with melting point analysis. High-resolution mass spectrometry (HRMS) validates molecular mass, while differential scanning calorimetry (DSC) assesses thermal stability. Recrystallization in ethanol or acetonitrile is effective for removing polar impurities .

Advanced Research Questions

Q. How does Molecular Electron Density Theory (MEDT) explain the regioselectivity of cycloaddition reactions involving this compound?

- Methodological Answer : MEDT analyzes electron density distribution to predict transition-state geometries. For example, the electron-withdrawing 4-bromophenyl group polarizes the cyclohexanecarbonitrile moiety, directing nucleophilic attack to the β-carbon of the nitrile. Computational studies (e.g., DFT) can map Fukui indices to identify electrophilic/nucleophilic sites, corroborating experimental regioselectivity .

Q. What methodologies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : When NMR or IR data conflict with theoretical models (e.g., DFT-optimized structures), refine computational parameters (solvent effects, basis sets) or validate via X-ray crystallography. For instance, crystallographic torsion angles (e.g., C7–N1–C8–O1 = −179.9°) resolve discrepancies in predicted conformers .

Q. How does the electronic environment of the 4-bromophenyl group influence the reactivity of the oxocyclohexanecarbonitrile core?

- Methodological Answer : The bromine atom’s −I effect enhances the electrophilicity of the carbonyl group, facilitating nucleophilic additions. Substituent effects can be quantified via Hammett σ constants or probed experimentally using NMR chemical shifts of the carbonyl carbon. Comparative studies with fluorine or chlorine analogs reveal electronic tuning .

Q. What challenges arise in stabilizing this compound during reactions, and how are they mitigated?

- Methodological Answer : The compound’s instability under basic or nucleophilic conditions (e.g., elimination to pyrazoles) requires inert atmospheres (N/Ar) and low temperatures (−20°C). Stabilizing agents like molecular sieves or radical inhibitors (BHT) prevent decomposition. Real-time monitoring via in situ FTIR or Raman spectroscopy aids reaction optimization .

Q. How can X-ray crystallography and computational modeling synergize to study conformational dynamics?

- Methodological Answer : Crystallographic data (e.g., C–C–C angles of 109.5–124.6°) provide ground-state geometries, while molecular dynamics (MD) simulations explore flexibility. Torsion angle libraries (e.g., C7–C2–C3–C4 = 4.8–117°) identify low-energy conformers. SHELX-refined structures validate force fields used in MD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.